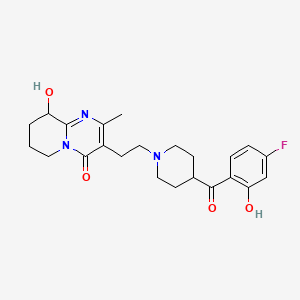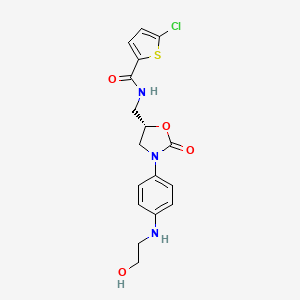
(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride” is a chemical compound with the molecular formula C9H11ClFN . It is used as an intermediate in the preparation of trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase IV inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H10FN.ClH/c10-7-3-1-6 (2-4-7)8-5-9 (8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 . The compound has a molecular weight of 187.64 g/mol .
Aplicaciones Científicas De Investigación
Scientific Research Applications of Cyclopropanamine Derivatives
Chemical Chaperones and Proteostasis
Chemical chaperones like 4-phenylbutyric acid have been studied for their ability to assist in the proper folding of proteins within the endoplasmic reticulum (ER), reducing ER stress and potentially alleviating various diseases caused by protein misfolding. This highlights a broader class of cyclopropanamine derivatives' potential role in managing conditions related to proteostasis imbalance (Kolb et al., 2015).
Antidepressant Mechanisms
Cyclopropanamine derivatives, such as milnacipran, have been investigated for their unique mechanism of action as antidepressants. Milnacipran inhibits the reuptake of noradrenaline and serotonin, showing efficacy in the treatment of major depressive disorders. This research underscores the therapeutic potential of cyclopropanamine derivatives in neuropsychiatric treatments (Spencer & Wilde, 1998).
Cancer Therapy
FTY720, a compound structurally related to cyclopropanamine derivatives, has been reviewed for its antitumor efficacy in various cancer models. Its action, independent of its immunosuppressive effects, opens pathways for cyclopropanamine derivatives to be considered in cancer therapy strategies (Zhang et al., 2013).
Immunosuppressive Effects
The use of cyclopropanamine derivatives in modulating immune responses has been documented, with compounds like FTY720 showing significant promise in treating multiple sclerosis due to their immunosuppressive properties. This application provides a basis for exploring other cyclopropanamine derivatives in immune-related disorders (Zhang et al., 2013).
Mecanismo De Acción
“(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride” is used to prepare trans-2-arylcyclopropylamines, which are potent and selective dipeptidyl peptidase IV inhibitors . Dipeptidyl peptidase IV is an enzyme that is involved in glucose metabolism, and inhibitors of this enzyme are used in the treatment of type 2 diabetes.
Safety and Hazards
“(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with the compound are P261 and P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Propiedades
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPBZLHQLCAFOQ-OULXEKPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26568-26-3 |
Source


|
| Record name | rac-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)



![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde](/img/structure/B565899.png)
